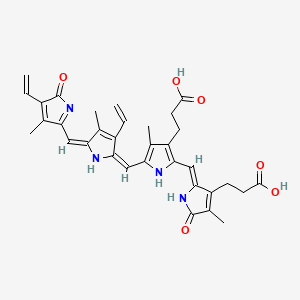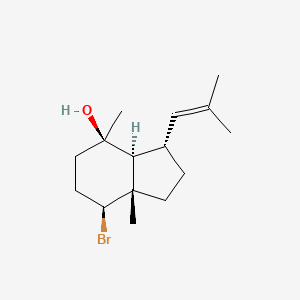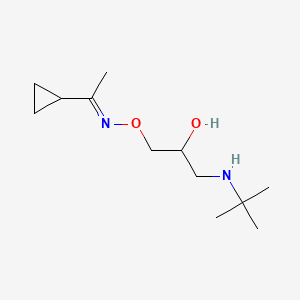![molecular formula C25H33FN4O2 B1232489 N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1232489.png)
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps, including the introduction of the fluorine-18 isotope. The process generally starts with the preparation of the pyridine ring, followed by the introduction of the fluorine-18 isotope through nucleophilic substitution. The final steps involve the coupling of the pyridine ring with the piperazine and cyclohexanecarboxamide moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.
Reduction: Reduction reactions can occur at the pyridine ring and the cyclohexanecarboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution typically involves reagents like sodium fluoride, while electrophilic substitution may use reagents such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can lead to the formation of quinones, while reduction of the pyridine ring can yield piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of radiolabeling techniques and fluorine chemistry.
Biology: Employed in the study of biological pathways and receptor binding through PET imaging.
Medicine: Utilized in the diagnosis and monitoring of various diseases, including cancer and neurological disorders, through PET imaging.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mecanismo De Acción
The mechanism of action of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide involves its binding to specific molecular targets, such as receptors or enzymes, in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in the body.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure but lacks the fluorine-18 isotope.
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the fluorine-18 isotope in N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide makes it unique, as it allows for its use in PET imaging. This radiolabeling enables the compound to be used as a tracer, providing valuable insights into biological processes and disease states.
Propiedades
Fórmula molecular |
C25H33FN4O2 |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-22-11-6-5-10-21(22)29-17-14-28(15-18-29)16-19-30(24-13-7-12-23(26)27-24)25(31)20-8-3-2-4-9-20/h5-7,10-13,20H,2-4,8-9,14-19H2,1H3/i26-1 |
Clave InChI |
OKSNXQNJHBOXDU-KPVNRNJOSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)[18F])C(=O)C4CCCCC4 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)F)C(=O)C4CCCCC4 |
Sinónimos |
(18F)6FPWAY 6FPWAY N-(2-(1-(4-(2-methoxyphenyl)-piperazinyl)ethyl))-N-(2-(6-fluoropyridinyl))cyclohexanecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![10-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1232420.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1232421.png)
![8-bromo-6-ethyl-N-(2-oxolanylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1232422.png)



